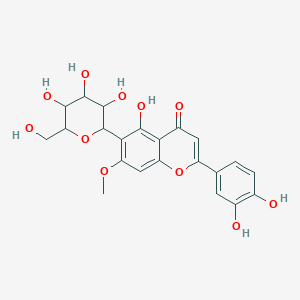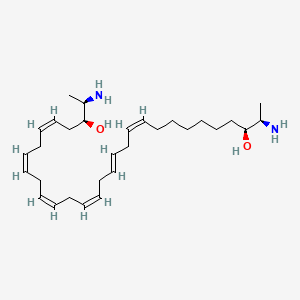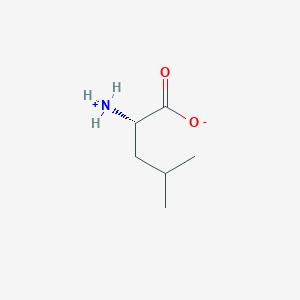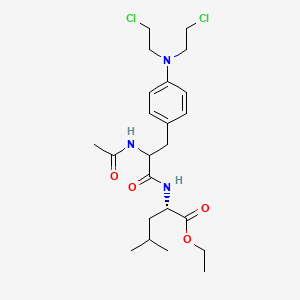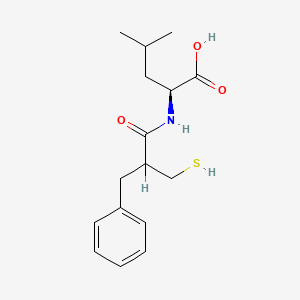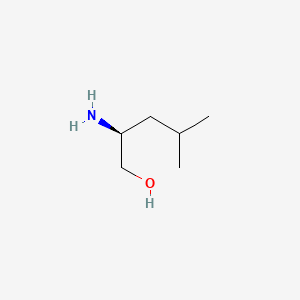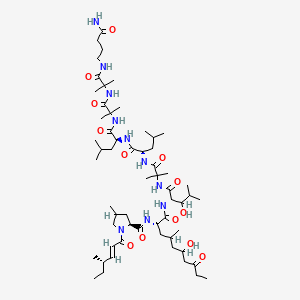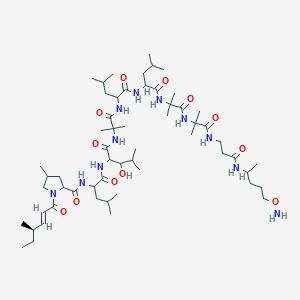
利拉萘酯
概述
描述
Liranaftate is a topical antifungal drug primarily used to treat skin infections such as tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch). It was approved for use in Japan in August 2000. Liranaftate works by inhibiting the fungal enzyme squalene epoxidase, which is necessary for the fungus to synthesize sterols essential for cell membrane integrity .
科学研究应用
利拉萘酯因其抗真菌特性而被广泛研究。它用于治疗皮肤真菌感染,并且对多种真菌物种显示出功效。 除了其医学应用外,利拉萘酯还用于研究真菌抗性的机制以及开发新的抗真菌剂 .
作用机制
利拉萘酯通过抑制角鲨烯环氧酶发挥其抗真菌作用。该酶对于合成麦角甾醇至关重要,麦角甾醇是真菌细胞膜的关键成分。 通过阻止麦角甾醇合成,利拉萘酯会破坏细胞膜,导致渗透性增加、细胞泄漏,最终导致细胞裂解 .
生化分析
Biochemical Properties
Liranaftate plays a significant role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, Liranaftate disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately cell lysis. Liranaftate interacts with various biomolecules, including squalene epoxidase and ergosterol, to exert its antifungal effects .
Cellular Effects
Liranaftate has profound effects on various types of cells and cellular processes. It primarily targets fungal cells, disrupting their cell membrane integrity by inhibiting ergosterol synthesis. This disruption leads to increased cell membrane permeability, cell leakage, and eventually cell lysis. Additionally, Liranaftate has been shown to suppress the production of interleukin-8 (IL-8) in human keratinocytes, indicating its potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, Liranaftate exerts its effects by binding to and inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. The accumulation of squalene and the lack of ergosterol disrupt the fungal cell membrane, leading to increased permeability and cell lysis. Liranaftate’s molecular mechanism involves enzyme inhibition and disruption of essential biosynthetic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Liranaftate have been observed to change over time. Studies have shown that Liranaftate remains stable under various conditions, maintaining its antifungal activity. Prolonged exposure to Liranaftate can lead to degradation and reduced efficacy. Long-term studies have indicated that Liranaftate can have lasting effects on cellular function, including sustained inhibition of fungal growth and suppression of inflammatory responses .
Dosage Effects in Animal Models
The effects of Liranaftate vary with different dosages in animal models. At therapeutic doses, Liranaftate effectively inhibits fungal growth and reduces inflammation. At higher doses, Liranaftate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects .
Metabolic Pathways
Liranaftate is involved in the metabolic pathways related to ergosterol biosynthesis. By inhibiting squalene epoxidase, Liranaftate disrupts the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of squalene and depletion of ergosterol. This disruption affects the overall metabolic flux and metabolite levels within fungal cells, ultimately leading to cell death .
Transport and Distribution
Within cells and tissues, Liranaftate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. Liranaftate’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments such as cell membranes. This accumulation enhances its antifungal activity by ensuring sustained inhibition of squalene epoxidase .
Subcellular Localization
Liranaftate’s subcellular localization is primarily within the cell membrane, where it exerts its antifungal effects. The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, targeting squalene epoxidase and disrupting ergosterol synthesis. This localization is crucial for its activity, as it ensures direct interaction with the enzyme and effective inhibition of fungal growth .
准备方法
合成路线和反应条件
利拉萘酯可以通过多种路线合成。一种常见的方法包括 5,6,7,8-四氢-2-萘酚与 N-(6-甲氧基-2-吡啶基)-N-甲基硫代甲酰胺酰氯缩合。 反应通常由碳酸钾催化并在有机溶剂中进行 .
另一种方法包括 6-甲氧基-2-甲基氨基吡啶与 5,6,7,8-四氢-2-萘基-磺酰氯反应。 该反应也需要催化剂,并在受控条件下进行以确保高产率和纯度 .
工业生产方法
在工业环境中,利拉萘酯通常以乳膏剂或软膏剂的形式生产。制备过程包括将活性成分溶解在油相中,然后与包含乳化剂和保湿剂的水相混合。 将混合物加热并搅拌至室温,形成稳定的可乳化糊剂 .
化学反应分析
反应类型
利拉萘酯主要由于存在反应性官能团(例如硫代氨基甲酸酯部分)而经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 通常涉及诸如碳酸钾和有机溶剂之类的试剂。
氧化反应: 可以使用过氧化氢等氧化剂进行。
还原反应: 通常涉及硼氢化钠等还原剂。
主要产物
相似化合物的比较
利拉萘酯类似于其他抗真菌剂,如托萘酯和布替萘芬。它具有独特的机制和对某些真菌物种更高的功效。 与主要抑制真菌生长的托萘酯不同,利拉萘酯具有抑制真菌生长和杀真菌两种特性 .
类似化合物列表
托萘酯: 通过阻止麦角甾醇合成来抑制真菌生长。
布替萘芬: 一种苄胺类抗真菌剂,也抑制角鲨烯环氧酶。
特比萘芬: 另一种角鲨烯环氧酶抑制剂,具有更广泛的活性范围。
属性
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPQNGOVQYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046470 | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88678-31-3 | |
| Record name | Liranaftate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liranaftate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liranaftate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRANAFTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)
